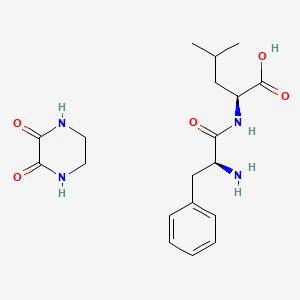
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester
Übersicht
Beschreibung
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is a chemical compound with the molecular formula C11H17NO7. It is a derivative of L-glutamic acid, where the gamma-carboxyl group is esterified with methanol and the alpha-amino group is modified with an N-hydroxysuccinimide group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The gamma-carboxyl group of L-glutamic acid is esterified with methanol under acidic conditions to form the gamma-methyl ester.
Activation with N-hydroxysuccinimide (NHS): The alpha-amino group of the gamma-methyl ester is activated using N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the alpha-N-hydroxysuccinimide ester.
Industrial Production Methods: The compound is typically synthesized in a controlled laboratory environment using the above-mentioned synthetic routes. Industrial production involves scaling up these reactions while maintaining precise control over reaction conditions to ensure product purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the alpha-amino group to an amine oxide.
Reduction: Reduction reactions can be performed on the ester group, leading to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in peptide coupling reactions where it acts as an activating agent for carboxylic acids. Biology: It is employed in proteomics research for labeling and detecting proteins and peptides. Medicine: The compound is used in drug development and as a linker in the synthesis of pharmaceuticals. Industry: It finds applications in the production of biodegradable polymers and other materials.
Wirkmechanismus
The compound exerts its effects through the activation of carboxylic acids, facilitating their reaction with amines to form amide bonds. The N-hydroxysuccinimide group enhances the electrophilicity of the carboxyl group, making it more reactive towards nucleophiles. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures.
Vergleich Mit ähnlichen Verbindungen
N-hydroxysuccinimide (NHS) esters of other amino acids: These compounds are structurally similar but differ in the amino acid backbone.
Activated esters of carboxylic acids: Other activated esters like pentafluorophenyl esters (PFP) are used for similar purposes in peptide synthesis.
Uniqueness: Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is unique due to its specific structural features, which make it particularly effective in certain applications, such as the selective labeling of proteins and peptides.
Eigenschaften
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-ethyl (2S)-2-(phenoxycarbonylamino)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-2-26-16(23)11-8-13(17(24)28-20-14(21)9-10-15(20)22)19-18(25)27-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,19,25)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPTSKUYUOJDQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436973 | |
| Record name | CTK8G3860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39538-31-3 | |
| Record name | CTK8G3860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)


![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8074009.png)



![trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8074041.png)

![L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-](/img/structure/B8074058.png)


